(1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis

Catalog No.
S6876681
CAS No.
61367-43-9
M.F
C7H16ClNO
M. Wt
165.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1s,4s)-4-methoxycyclohexan-1-amine hydrochloride,...

CAS Number

61367-43-9

Product Name

(1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

(1S,4S)-4-methoxycyclohexan-1-amine hydrochloride, cis, is a chemical compound belonging to the class of amines. It features a cyclohexane ring substituted with a methoxy group at the 4-position and an amine group at the 1-position. The cis configuration indicates that the substituents on the cyclohexane ring are oriented in a specific spatial arrangement. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of (1S,4S)-4-methoxycyclohexan-1-amine hydrochloride can be explored through various reactions typical of amines and methoxy compounds:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine can accept protons, forming a cationic species that may further react with other compounds.
  • Methoxy Group Reactions: The methoxy group can undergo reactions such as demethylation under strong acidic or basic conditions, leading to the formation of phenolic derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecular architectures.

  • Antidepressant Activity: Many cyclic amines are known for their effects on neurotransmitter systems, potentially influencing mood and anxiety.
  • Antimicrobial Properties: Some derivatives of amines have demonstrated activity against various bacterial strains.
  • Neuroprotective Effects: Certain cyclic amines are being studied for their ability to protect neuronal cells from damage.

Further studies are necessary to elucidate the specific biological effects of this compound.

The synthesis of (1S,4S)-4-methoxycyclohexan-1-amine hydrochloride can be achieved through several methods:

  • Starting from Cyclohexanone:
    • Cyclohexanone can be converted into a methoxy derivative through methylation followed by reduction to yield the desired amine.
  • Using Chiral Catalysis:
    • Enantioselective synthesis can be performed using chiral catalysts to ensure the formation of the specific (1S,4S) configuration.
  • Hydrochloride Salt Formation:
    • The free base form of the amine can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

These methods illustrate the compound's synthetic accessibility and potential for modification.

(1S,4S)-4-methoxycyclohexan-1-amine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing new drugs targeting neurological disorders.
  • Organic Synthesis: Utilized as an intermediate in the preparation of more complex organic molecules.
  • Research: Serves as a tool compound in studying amine reactivity and biological interactions.

Interaction studies involving (1S,4S)-4-methoxycyclohexan-1-amine hydrochloride focus on its binding affinity and activity towards biological targets:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor or modulator of enzymes relevant to metabolic pathways.
  • Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors to assess potential psychoactive effects.

Such studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with (1S,4S)-4-methoxycyclohexan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-MethylcyclohexylamineMethyl group at 1-positionLacks methoxy group; different biological activity
2-MethoxycyclohexylamineMethoxy group at 2-positionDifferent stereochemistry; varied reactivity
3-MethoxyphenethylaminePhenyl ring with methoxy substitutionAromatic character introduces different properties
CyclohexylamineSimple cyclohexyl structureNo methoxy substitution; basic amine properties

The presence of both a methoxy group and a specific stereochemistry distinguishes (1S,4S)-4-methoxycyclohexan-1-amine hydrochloride from these similar compounds, potentially influencing its reactivity and biological interactions.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-26

Explore Compound Types